molecular formula C19H21ClFN3 B11662300 4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine

4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine

Cat. No.: B11662300
M. Wt: 345.8 g/mol
InChI Key: NFGUWEKKKKXKOM-PXLXIMEGSA-N
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Description

4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a 4-fluorophenyl ethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the 2-chlorobenzyl group through a nucleophilic substitution reaction. The 4-fluorophenyl ethylidene group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory or anticancer agent.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C19H21ClFN3

Molecular Weight

345.8 g/mol

IUPAC Name

(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-fluorophenyl)ethanimine

InChI

InChI=1S/C19H21ClFN3/c1-15(16-6-8-18(21)9-7-16)22-24-12-10-23(11-13-24)14-17-4-2-3-5-19(17)20/h2-9H,10-14H2,1H3/b22-15+

InChI Key

NFGUWEKKKKXKOM-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F

solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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